3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by the presence of a phenol group, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the coupling of the pyrazole derivative with a phenol derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the pyrazole ring can produce dihydropyrazoles.
Scientific Research Applications
3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
- 2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Uniqueness
3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H14F3N3O |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-[[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H14F3N3O/c1-19-10(6-12(18-19)13(14,15)16)8-17-7-9-3-2-4-11(20)5-9/h2-6,17,20H,7-8H2,1H3 |
InChI Key |
GACORSNNRBLFOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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